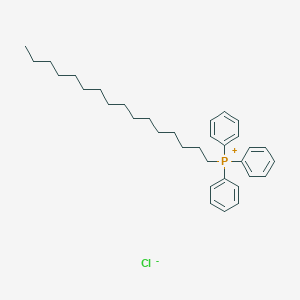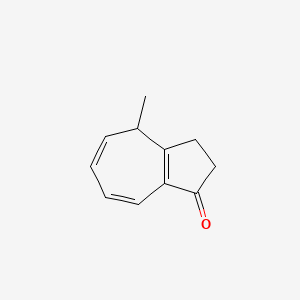
2,2'-(Pyridine-2,4-diyl)bis(1,3-benzoxazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Pyridine-2,4-diyl)bis(1,3-benzoxazole) is a heterocyclic compound that features a pyridine ring fused with two benzoxazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Pyridine-2,4-diyl)bis(1,3-benzoxazole) typically involves the condensation of 2-aminophenol with pyridine-2,4-dicarboxylic acid or its derivatives under specific reaction conditions. Various catalysts, such as metal catalysts and nanocatalysts, can be employed to facilitate the reaction. The reaction is often carried out in the presence of a dehydrating agent to promote the formation of the benzoxazole rings .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The choice of solvents, catalysts, and reaction conditions can be optimized to maximize yield and minimize by-products. Additionally, green chemistry approaches, such as the use of ionic liquids and microwave-assisted synthesis, are being explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Pyridine-2,4-diyl)bis(1,3-benzoxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions often conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of benzoxazole derivatives .
Wissenschaftliche Forschungsanwendungen
2,2’-(Pyridine-2,4-diyl)bis(1,3-benzoxazole) has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,2’-(Pyridine-2,4-diyl)bis(1,3-benzoxazole) involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-(Pyridine-2,6-diyl)bis(1H-benzo[d]imidazole): Similar structure but contains benzimidazole rings instead of benzoxazole.
Benzoxazole Derivatives: Various derivatives with different substituents on the benzoxazole rings, exhibiting diverse biological activities.
Bis(1,2,4-triazolo) Compounds: Compounds with triazole rings that share similar heterocyclic properties and applications.
Uniqueness
2,2’-(Pyridine-2,4-diyl)bis(1,3-benzoxazole) is unique due to its dual benzoxazole moieties fused with a pyridine ring, which imparts distinct electronic and steric properties. This structural uniqueness allows for specific interactions with biological targets and enhances its potential as a versatile compound in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
91069-48-6 |
|---|---|
Molekularformel |
C19H11N3O2 |
Molekulargewicht |
313.3 g/mol |
IUPAC-Name |
2-[2-(1,3-benzoxazol-2-yl)pyridin-4-yl]-1,3-benzoxazole |
InChI |
InChI=1S/C19H11N3O2/c1-3-7-16-13(5-1)21-18(23-16)12-9-10-20-15(11-12)19-22-14-6-2-4-8-17(14)24-19/h1-11H |
InChI-Schlüssel |
OSQLGQRROZDSAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=NC=C3)C4=NC5=CC=CC=C5O4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


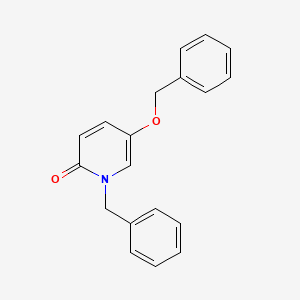
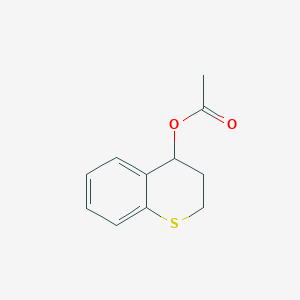
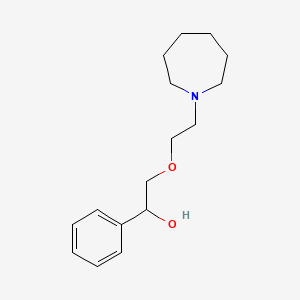
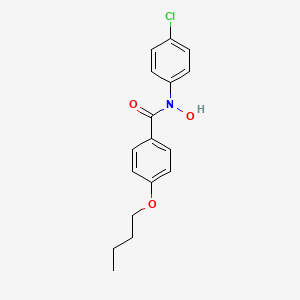
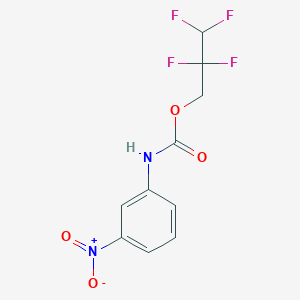
![11,12-dimethylbicyclo[5.3.2]dodeca-6,11-dien-2-one](/img/structure/B14347327.png)
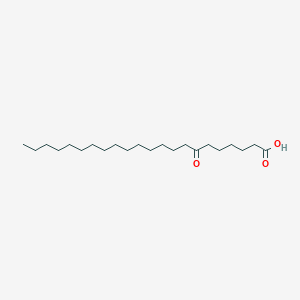
![2-Methyl-2-azabicyclo[2.2.2]octan-5-yl 1H-indole-3-carboxylate](/img/structure/B14347332.png)
![Acetic acid;[2-chloro-4-(10-hydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14347339.png)
![4-({[(2-Ethylhexyl)oxy]carbonyl}oxy)benzoic acid](/img/structure/B14347358.png)
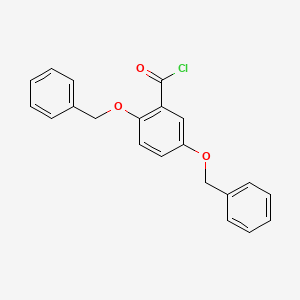
![1,2,3,4,5-Pentachloro-6-[(4-ethenylphenyl)methoxy]benzene](/img/structure/B14347372.png)
